molecular formula C16H10FN5O3S B3479179 (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B3479179
M. Wt: 371.3 g/mol
InChI Key: IWRUGGAUVVQVCL-HCYZPJOLSA-N
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Description

The compound (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a fluorophenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated furan.

    Formation of the thiazolidinone core: This is typically done by reacting a thioamide with an α-haloketone under basic conditions.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
  • (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-methylphenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O3S/c17-9-3-1-2-8(6-9)11-5-4-10(24-11)7-12-15(23)22(16(19)26-12)14-13(18)20-25-21-14/h1-7,19H,(H2,18,20)/b12-7-,19-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRUGGAUVVQVCL-HCYZPJOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

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